Dual Sulfonyl Substitution vs. Mono-Sulfonyl Azetidine Intermediates: Steric and Electronic Differentiation
The target compound bears two distinct sulfonyl substituents: an electron-withdrawing N-arylsulfonyl (3-chloro-4-methylphenyl) and a branched 3-isobutylsulfonyl group. In contrast, the common synthetic intermediate 3-(isobutylsulfonyl)azetidine (CAS 1706460-38-9, MW 213.73 g/mol) carries only the 3-isobutylsulfonyl moiety and lacks the N-arylsulfonyl group . The addition of the N-arylsulfonyl group increases the molecular weight by ~152 Da (from 213.73 to 365.89 g/mol) and introduces a chlorine atom, which adds polarizable surface area and alters hydrogen-bond acceptor capacity. This substitution pattern is consistent with the general structural formula (I) in US7906652B2, where 1-position aryl groups with chloro and methyl substituents are associated with CB1 receptor antagonism [1]. No direct head-to-head biological comparison between the target compound and its mono-sulfonyl precursor has been published.
| Evidence Dimension | Molecular weight and substitution pattern |
|---|---|
| Target Compound Data | MW 365.89 g/mol; N-(3-chloro-4-methylphenyl)sulfonyl + 3-isobutylsulfonyl dual substitution |
| Comparator Or Baseline | 3-(Isobutylsulfonyl)azetidine (CAS 1706460-38-9): MW 213.73 g/mol; only 3-isobutylsulfonyl, free NH |
| Quantified Difference | ΔMW = +152.16 g/mol; addition of one aromatic ring, one chlorine atom, one sulfonyl group |
| Conditions | Calculated from molecular formula; no biological assay available for direct comparison |
Why This Matters
The substantial difference in molecular weight and functional groups means that solubility, logP, and target binding profiles will differ significantly; procurement of the mono-sulfonyl intermediate cannot replace the final dual-sulfonylated compound in SAR studies or biological assays.
- [1] Baker, R. K., Hale, J. J., Miao, S., & Rupprecht, K. M. (2011). Heterocycle-substituted 3-alkyl azetidine derivatives. US Patent US7906652B2. Merck Sharp & Dohme Corp. View Source
